molecular formula C20H21N5O4 B4318173 2-[4-({6-[4-(2-HYDROXYETHYL)ANILINO]-5-NITRO-4-PYRIMIDINYL}AMINO)PHENYL]-1-ETHANOL

2-[4-({6-[4-(2-HYDROXYETHYL)ANILINO]-5-NITRO-4-PYRIMIDINYL}AMINO)PHENYL]-1-ETHANOL

Cat. No.: B4318173
M. Wt: 395.4 g/mol
InChI Key: HVNYUXGJLMAXFC-UHFFFAOYSA-N
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Description

2,2’-[(5-nitropyrimidine-4,6-diyl)bis(imino-4,1-phenylene)]diethanol is a complex organic compound with a unique structure that includes a nitropyrimidine core and phenylene groups linked by imino and ethanol functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(5-nitropyrimidine-4,6-diyl)bis(imino-4,1-phenylene)]diethanol typically involves multiple steps, starting with the preparation of the nitropyrimidine core. One common method involves the reaction of 2,4-diamino-5-nitropyrimidine with appropriate reagents to introduce the phenylene and ethanol groups. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(5-nitropyrimidine-4,6-diyl)bis(imino-4,1-phenylene)]diethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenylene rings .

Scientific Research Applications

2,2’-[(5-nitropyrimidine-4,6-diyl)bis(imino-4,1-phenylene)]diethanol has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-[(5-nitropyrimidine-4,6-diyl)bis(imino-4,1-phenylene)]diethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitropyrimidine core and phenylene groups can form specific interactions with these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(5-nitropyrimidine-4,6-diyl)bis(imino-4,1-phenylene)]diethanol is unique due to its combination of nitropyrimidine, phenylene, and ethanol functionalities. This combination provides distinct chemical and biological properties that are not present in the similar compounds listed above .

Properties

IUPAC Name

2-[4-[[6-[4-(2-hydroxyethyl)anilino]-5-nitropyrimidin-4-yl]amino]phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c26-11-9-14-1-5-16(6-2-14)23-19-18(25(28)29)20(22-13-21-19)24-17-7-3-15(4-8-17)10-12-27/h1-8,13,26-27H,9-12H2,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNYUXGJLMAXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)NC2=C(C(=NC=N2)NC3=CC=C(C=C3)CCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-({6-[4-(2-HYDROXYETHYL)ANILINO]-5-NITRO-4-PYRIMIDINYL}AMINO)PHENYL]-1-ETHANOL
Reactant of Route 2
Reactant of Route 2
2-[4-({6-[4-(2-HYDROXYETHYL)ANILINO]-5-NITRO-4-PYRIMIDINYL}AMINO)PHENYL]-1-ETHANOL
Reactant of Route 3
Reactant of Route 3
2-[4-({6-[4-(2-HYDROXYETHYL)ANILINO]-5-NITRO-4-PYRIMIDINYL}AMINO)PHENYL]-1-ETHANOL
Reactant of Route 4
2-[4-({6-[4-(2-HYDROXYETHYL)ANILINO]-5-NITRO-4-PYRIMIDINYL}AMINO)PHENYL]-1-ETHANOL
Reactant of Route 5
Reactant of Route 5
2-[4-({6-[4-(2-HYDROXYETHYL)ANILINO]-5-NITRO-4-PYRIMIDINYL}AMINO)PHENYL]-1-ETHANOL
Reactant of Route 6
Reactant of Route 6
2-[4-({6-[4-(2-HYDROXYETHYL)ANILINO]-5-NITRO-4-PYRIMIDINYL}AMINO)PHENYL]-1-ETHANOL

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